A Comprehensive Technical Guide to Diarylanilide Yellow Pigments: Identification, Properties, and Synthesis
A Comprehensive Technical Guide to Diarylanilide Yellow Pigments: Identification, Properties, and Synthesis
This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development and materials science, providing a detailed exploration of Diarylanilide Yellow pigments. This document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in scientific principles and practical application. We will delve into the core chemical identities, synthesis methodologies, physicochemical properties, and toxicological profiles of key members of this important class of organic pigments.
Introduction to the Diarylanilide Yellow Class
Diarylanilide Yellows are a major class of disazo organic pigments, widely utilized for their bright yellow to reddish-yellow hues and strong color strength.[1] First synthesized in 1911, they became commercially significant in the 1930s.[2] These pigments are derivatives of 3,3'-dichlorobenzidine, a key intermediate that forms the backbone of the molecule.[3][4] The general synthesis involves the tetra-azotization of 3,3'-dichlorobenzidine followed by coupling with two equivalents of an acetoacetanilide derivative.[5][6] The specific acetoacetanilide used determines the final properties and shade of the pigment.
From a structural standpoint, X-ray crystallography has revealed that diarylide yellows exist predominantly in the bis(keto-hydrazone) tautomeric form, rather than the true diazo form often depicted in simpler chemical drawings. This structural nuance is critical to understanding their stability and color properties.
The industrial importance of these pigments is underscored by their widespread use in printing inks, plastics, coatings, and rubber.[1][7] However, a key consideration in their application is their thermal stability. Above 200°C, there is evidence of thermal decomposition, which can lead to the cleavage of the molecule and the potential release of 3,3'-dichlorobenzidine, a classified carcinogen.[3][8][9] This factor necessitates careful consideration of processing temperatures when incorporating these pigments into various materials.
Identification and Core Properties of Key Diarylanilide Yellows
The subtle variations in the acetoacetanilide coupling component give rise to a range of Diarylanilide Yellow pigments with distinct CAS numbers and properties. Below is a detailed breakdown of some of the most commercially significant members of this family.
| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Key Properties | Shade |
| Diarylide Yellow | Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | High tinting strength, good dispersibility, moderate lightfastness.[10] | Greenish-Yellow[10] |
| Diarylide Yellow | Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | Good lightfastness and solvent resistance, semi-transparent.[11] | Reddish-Yellow |
| Diarylide Yellow | Pigment Yellow 14 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | Good color strength, good resistance to solvents and overpainting.[12] | Mid-shade Yellow[12] |
| Diarylide Yellow | Pigment Yellow 17 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | Good lightfastness and transparency.[7] | Greenish-Yellow[7] |
| Diarylide Yellow | Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | Excellent lightfastness, heat resistance, and solvent resistance.[13][14] | Reddish-Yellow[13] |
Synthesis of Diarylanilide Yellow Pigments: A Step-by-Step Protocol
The synthesis of Diarylanilide Yellow pigments follows a general two-step process: the diazotization of 3,3'-dichlorobenzidine and the subsequent coupling reaction with an acetoacetanilide derivative. The following protocol provides a detailed methodology for the laboratory-scale synthesis of Pigment Yellow 83, which can be adapted for other diarylide yellows by substituting the appropriate coupling component.
General Synthesis Workflow
Caption: General workflow for the synthesis of Diarylanilide Yellow pigments.
Experimental Protocol for the Synthesis of Pigment Yellow 83 (C.I. 21108)
This protocol is based on established chemical principles for azo pigment synthesis.[13][15]
Materials:
-
3,3'-Dichlorobenzidine (DCB)
-
2,5-Dimethoxy-4-chloroacetoacetanilide (Coupling Component)
-
Hydrochloric Acid (37%)
-
Sodium Nitrite
-
Sodium Hydroxide
-
Sodium Acetate
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of 3,3'-Dichlorobenzidine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,3'-dichlorobenzidine in deionized water and concentrated hydrochloric acid. The molar ratio of DCB to HCl should be approximately 1:2.5.
-
Cool the suspension to 0-5°C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water. The molar ratio of sodium nitrite to DCB should be approximately 2:1.
-
Add the sodium nitrite solution dropwise to the DCB suspension over a period of 30-60 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution is the tetrazotized 3,3'-dichlorobenzidine.
Part B: Preparation of the Coupling Component Solution
-
In a separate beaker, dissolve the 2,5-dimethoxy-4-chloroacetoacetanilide in a dilute aqueous solution of sodium hydroxide with stirring. The amount of coupling component should be in a slight molar excess to the DCB (approximately 2.1:1).
-
Cool the resulting solution to 10-15°C.
Part C: The Coupling Reaction
-
Slowly add the cold tetrazotized 3,3'-dichlorobenzidine solution to the coupling component solution with vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a solution of sodium acetate as a buffer.
-
The coupling reaction is typically rapid, and the yellow pigment will precipitate out of the solution.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Heat the pigment slurry to 80-90°C and hold for 1 hour to promote particle growth and improve filterability.
-
Allow the slurry to cool to room temperature and then filter the pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of chloride ions (tested with silver nitrate solution).
-
Dry the pigment in an oven at 60-80°C to a constant weight.
-
The dried pigment can then be pulverized to a fine powder.
Analytical Characterization of Diarylanilide Yellows
A thorough characterization of Diarylanilide Yellow pigments is essential to ensure their quality and performance. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Diarylanilide Yellow pigments and for detecting the presence of unreacted starting materials or by-products, such as primary aromatic amines.[16]
A Generalized HPLC Method:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: A diode-array detector (DAD) is highly effective for monitoring the elution of the pigment and any impurities, providing spectral information for identification.
-
Sample Preparation: The pigment is typically dissolved in a suitable organic solvent, such as dimethylformamide or N-methyl-2-pyrrolidone, and then diluted with the mobile phase.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the structural confirmation of Diarylanilide Yellow pigments. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.
Expected Characteristic Peaks:
-
N-H stretching: Around 3200-3400 cm⁻¹ from the amide groups.
-
C=O stretching: Strong absorptions around 1650-1690 cm⁻¹ corresponding to the amide and keto carbonyl groups.
-
Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the region of 1400-1500 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: In the lower frequency region, typically below 800 cm⁻¹.
Toxicological Profile and Safety Considerations
The toxicological profile of Diarylanilide Yellow pigments is a critical aspect for their safe handling and application.
General Toxicity
Diarylanilide Yellow pigments are generally considered to have low acute toxicity and are not classified as skin or eye irritants under normal handling conditions.[17][18] They have very low solubility in water and biological fluids, which limits their systemic absorption.[19][20] Studies have shown that after ingestion, the vast majority of these pigments are excreted unchanged.[20] Long-term feeding studies in rodents with Pigment Yellow 12 and 83 showed no evidence of carcinogenicity.[20]
Thermal Decomposition and 3,3'-Dichlorobenzidine
A significant safety concern arises from the thermal decomposition of Diarylanilide Yellow pigments at temperatures exceeding 200°C.[3][9] This decomposition can lead to the cleavage of the azo linkages and the release of 3,3'-dichlorobenzidine (DCB), a known human carcinogen.[3][8]
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